2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzyl chloride with piperidine to form 1-[(3-methoxyphenyl)methyl]piperidine. This intermediate is then reacted with 2-chloro-4-(trifluoromethyl)pyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the trifluoromethyl group can produce a variety of functionalized pyrimidines.
Scientific Research Applications
2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-methylpyrimidine
- 2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-chloropyrimidine
Uniqueness
Compared to similar compounds, 2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-25-15-4-2-3-13(11-15)12-24-9-6-14(7-10-24)26-17-22-8-5-16(23-17)18(19,20)21/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSBLLJCQZKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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